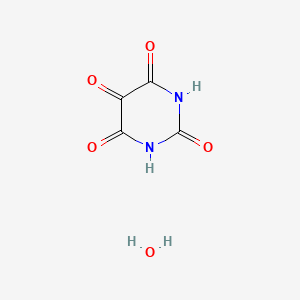

Pyrimidine-2,4,5,6(1H,3H)-tétraone hydrate

Vue d'ensemble

Description

L'alloxane, également connu sous le nom d'alloxane hydrate, est un composé organique de formule chimique OC(N(H)CO)₂C(OH)₂. Il est classé comme un dérivé de la pyrimidine et est l'un des premiers composés organiques connus. L'alloxane a été découvert par Justus von Liebig et Friedrich Wöhler et a été initialement préparé par Luigi Valentino Brugnatelli en 1818 . Le composé est connu pour son aspect solide jaune pâle et a une masse molaire de 160,07 g/mol .

Mécanisme D'action

Target of Action

Alloxan, also known as Pyrimidine-2,4,5,6(1H,3H)-tetraone hydrate, primarily targets pancreatic β-cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose .

Mode of Action

Alloxan accumulates in pancreatic β-cells via the GLUT2 glucose transporter . In the presence of intracellular thiols, especially glutathione, alloxan generates reactive oxygen species (ROS) in a cyclic redox reaction with its reduction product, dialuric acid . This process leads to the generation of hydroxyl radicals, which are responsible for the death of the β-cells . As a thiol reagent, alloxan also selectively inhibits glucose-induced insulin secretion through its ability to inhibit the β cell glucose sensor glucokinase .

Biochemical Pathways

The action of Alloxan affects several biochemical pathways. It causes an elevation in glucose, glutamate, aspartate, GABA, and taurine levels, and a decline in the glutamine synthetase activity . The impairment in the glycaemic control leads to disturbances in cerebral glutamate content (resulting in calcium overload and excitotoxic injury) and brain energy metabolism as reflected by alterations occurring in adenine nucleotide and the ATPases .

Pharmacokinetics

It is known that the dose of alloxan needed to destroy beta cells, and thus induce diabetes, depends on the animal species, route of administration, and nutritional status .

Result of Action

The action of Alloxan results in the destruction of pancreatic β-cells, leading to a decrease in insulin production . This causes hyperglycemia, a characteristic feature of diabetes . In addition, Alloxan-induced diabetes can lead to alterations in cerebral glucose metabolism, leading to cognitive dysfunction .

Action Environment

The action of Alloxan can be influenced by various environmental factors. For instance, the nutritional status of the organism can affect the susceptibility of β-cells to Alloxan . .

Applications De Recherche Scientifique

Alloxan has several scientific research applications:

Diabetogenic Research: Alloxan is widely used to induce experimental diabetes in animals by causing selective necrosis of the β-cells of pancreatic islets. This makes it a valuable tool for studying diabetes and testing potential treatments.

Dye Production: Alloxan was historically used in the production of the purple dye murexide.

Proteasome Inhibition: Alloxan acts as a proteasome inhibitor and is used in research to study its effects on cellular processes.

Méthodes De Préparation

L'alloxane peut être synthétisé par différentes méthodes :

Oxydation de l'acide urique : La méthode originale de préparation impliquait l'oxydation de l'acide urique à l'aide d'acide nitrique.

Oxydation de l'acide barbiturique : Une autre méthode implique l'oxydation de l'acide barbiturique à l'aide de trioxyde de chrome.

Réduction partielle de l'alloxane : Un dérivé dimère, l'alloxantine, peut être préparé par réduction partielle de l'alloxane avec du sulfure d'hydrogène.

Analyse Des Réactions Chimiques

L'alloxane subit plusieurs types de réactions chimiques :

Oxydation : L'alloxane peut être oxydé pour former divers produits, y compris l'alloxantine.

Réduction : La réduction partielle de l'alloxane avec du sulfure d'hydrogène produit de l'alloxantine.

Les réactifs et conditions courants utilisés dans ces réactions comprennent l'acide nitrique pour l'oxydation et le sulfure d'hydrogène pour la réduction. Les principaux produits formés à partir de ces réactions comprennent l'alloxantine et la muréxide .

4. Applications de la recherche scientifique

L'alloxane a plusieurs applications de recherche scientifique :

Recherche diabétogène : L'alloxane est largement utilisé pour induire un diabète expérimental chez les animaux en provoquant une nécrose sélective des cellules β des îlots pancréatiques. Cela en fait un outil précieux pour étudier le diabète et tester des traitements potentiels.

Production de colorants : L'alloxane était historiquement utilisé dans la production du colorant violet muréxide.

Inhibition du protéasome : L'alloxane agit comme un inhibiteur du protéasome et est utilisé dans la recherche pour étudier ses effets sur les processus cellulaires.

5. Mécanisme d'action

L'alloxane exerce ses effets par la génération d'espèces réactives de l'oxygène (ROS) dans une réaction cyclique avec son produit de réduction, l'acide dialurique . L'action toxique des cellules bêta de l'alloxane est initiée par les radicaux libres formés dans cette réaction redox, conduisant à la destruction des cellules β productrices d'insuline dans le pancréas . Ce mécanisme est utilisé en recherche pour induire le diabète chez les animaux expérimentaux .

Comparaison Avec Des Composés Similaires

L'alloxane est souvent comparé à d'autres agents diabétogènes, tels que la streptozotocine. Les deux composés sont utilisés pour induire le diabète chez les animaux expérimentaux, mais ils ont des mécanismes d'action différents. La streptozotocine est un analogue toxique du glucose qui s'accumule dans les cellules bêta pancréatiques via le transporteur de glucose de faible affinité GLUT2, conduisant à l'alkylation de l'ADN et à la mort cellulaire . En revanche, l'alloxane génère des espèces réactives de l'oxygène pour détruire les cellules β .

Des composés similaires à l'alloxane comprennent :

Streptozotocine : Un autre agent diabétogène utilisé en recherche.

Acide barbiturique : Un précurseur dans la synthèse de l'alloxane.

Alloxantine : Un dérivé dimère de l'alloxane formé par réduction partielle.

Propriétés

IUPAC Name |

1,3-diazinane-2,4,5,6-tetrone;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4.H2O/c7-1-2(8)5-4(10)6-3(1)9;/h(H2,5,6,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXMTJRUNLATRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)NC(=O)NC1=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074859 | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Alloxan monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2244-11-3 | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2244-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002244113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

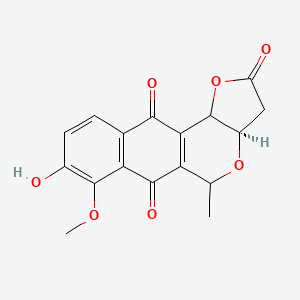

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1665168.png)